![molecular formula C11H8FNO2S B1521611 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1094291-21-0](/img/structure/B1521611.png)
2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
“2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 237.25 . It is a solid substance . The SMILES string representation of the compound isO=C(O)C1=C(C)N=C(C2=CC=C(F)C=C2)S1 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A variety of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and examined for their biological activities. These compounds have shown promising results in fungicidal activity and antivirus activity, with some exhibiting significant activity against various fungi and the Tobacco Mosaic Virus (TMV) in vivo. Compounds like 4b and 4i displayed more than 50% activity against six tested fungi at a concentration of 50 µg/mL. Furthermore, most compounds demonstrated good activity against TMV in various models at 100 µg/mL, especially compounds 4c and 4e, which stood out with high effects against TMV, including protective, inactivative, curative, and inductive activities (Fengyun et al., 2015).
Spectroscopic and Theoretical Studies
Detailed structural, electronic, and spectroscopic studies have been conducted on 4-methylthiadiazole-5-carboxylic acid and its derivatives, utilizing density functional theory (DFT). This research has led to insights into the stability, molecular properties, vibrational analysis, and hydrogen bonding of these compounds. It also explored solvent effects on intermolecular hydrogen bonding, highlighting the potential of these compounds for various scientific applications, including as fluorescence probes for biological and molecular medicine applications (Singh et al., 2019).
Synthetic Routes and Functionalization
Innovative synthetic routes to orthogonally protected amino-thiazole-carboxylic acids (ATCs) have been developed, showcasing the versatility of these compounds. These methods involve cross-Claisen condensations, allowing for the introduction of a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids. This flexibility opens up possibilities for designing mimics of protein secondary structures, such as helices, β-sheets, turns, and β-hairpins, which are valuable in the development of new pharmaceuticals and the study of protein function (Mathieu et al., 2015).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, leading to cell death . This suggests that 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid may have similar effects.
Análisis Bioquímico
Biochemical Properties
2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels . These effects are crucial for understanding the potential therapeutic applications of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their function . For instance, it can inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, it can activate certain receptors involved in cell signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions are critical for the biological activity of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can exert sustained effects on cellular function, including prolonged anti-inflammatory and metabolic effects . These findings are important for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic pathways are essential for the elimination of the compound from the body and for understanding its pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes by active transport mechanisms, involving specific transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the bioavailability and tissue-specific effects of this compound.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These subcellular localization patterns are important for understanding the specific cellular effects of this compound.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDUMIREGXDTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094291-21-0 | |
| Record name | 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



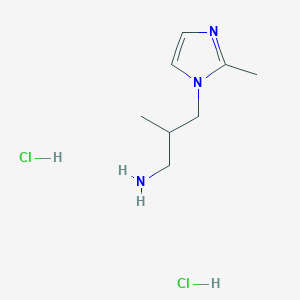
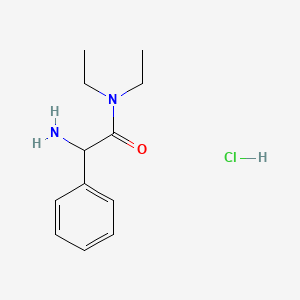
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
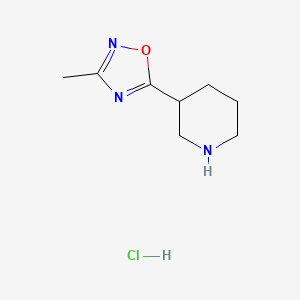


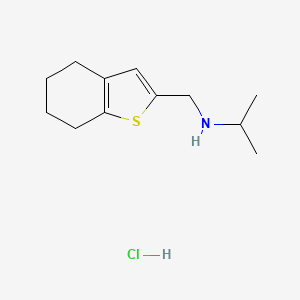
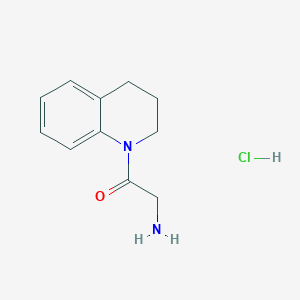
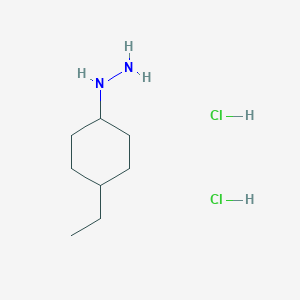
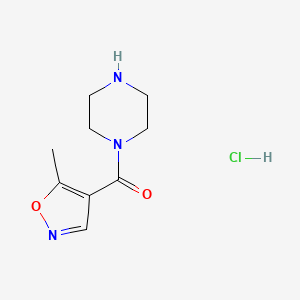

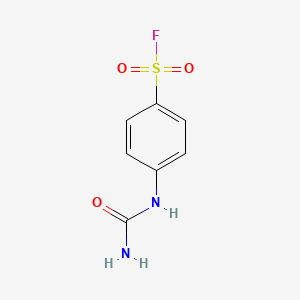
![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)
